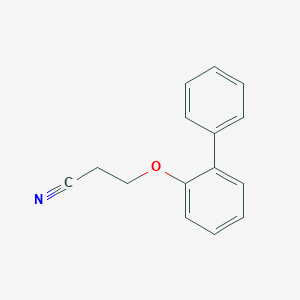![molecular formula C10H15NO4 B164329 3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione CAS No. 131588-96-0](/img/structure/B164329.png)
3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,®-(9CI) is a complex organic compound with a unique structure that includes a cyclobutene ring, ethoxy group, and a substituted amino group
Métodos De Preparación
The synthesis of 3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,®-(9CI) typically involves multiple steps. One common method starts with the preparation of 3,4-diethoxy-3-cyclobutene-1,2-dione, which undergoes ethoxy substitution with amines and unsaturated organosilanes . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the cyclobutene ring.
Substitution: Ethoxy substitution with amines and unsaturated organosilanes is a common reaction.
Condensation: It can participate in condensation reactions to form larger, more complex molecules.
Common reagents used in these reactions include strong acids, bases, and specific catalysts tailored to the desired transformation. The major products formed depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,®-(9CI) has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various bioactive molecules and potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Analytical Chemistry: It can be used in fluorescence detection in immunoassays, hybridization assays, and enzymatic reactions.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as glyoxylase, pyruvate dehydrogenase, and transketolase . These interactions can modulate various biochemical pathways, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds include:
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
3,4-Diethoxy-3-cyclobutene-1,2-dione: Used as a starting material for the synthesis of furanones and quinones.
3,4-Dimethoxy-3-cyclobutene-1,2-dione: Employed in the synthesis of chiral squaramides and other derivatives.
The uniqueness of 3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,®-(9CI) lies in its specific functional groups and the resulting chemical properties, which make it suitable for specialized applications in various scientific fields.
Propiedades
Número CAS |
131588-96-0 |
|---|---|
Fórmula molecular |
C10H15NO4 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H15NO4/c1-3-6(5-12)11-7-8(13)9(14)10(7)15-4-2/h6,11-12H,3-5H2,1-2H3/t6-/m1/s1 |
Clave InChI |
ALIMOKYQCKAIIQ-ZCFIWIBFSA-N |
SMILES |
CCC(CO)NC1=C(C(=O)C1=O)OCC |
SMILES isomérico |
CC[C@H](CO)NC1=C(C(=O)C1=O)OCC |
SMILES canónico |
CCC(CO)NC1=C(C(=O)C1=O)OCC |
Sinónimos |
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)












